molecular formula C13H20N2O2S B8532006 1-[4-(Methylsulfonyl)benzyl]homopiperazine

1-[4-(Methylsulfonyl)benzyl]homopiperazine

Cat. No. B8532006
M. Wt: 268.38 g/mol
InChI Key: FRQUSYQNDJTPLB-UHFFFAOYSA-N
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Patent
US06686353B1

Procedure details

A mixture of 120 mg of homopiperazine, 216 mg of homopiperazine dihydrochloride salt, 3 mL of ethanol was heated to 70° C. into a solution. To this solution were added sequentially 383 mg of sodium iodide and 250 mg of 4-(methylsulfonyl)benzyl bromide, followed by stirring at 70° C. for 14 hours. After the solution was cooled to room temperature, ethanol was removed under reduced pressure and 20 mL of aqueous 2N sodium hydroxide was added and the mixture was extracted with 20 mL×2 of ethyl acetate. The organic layers were combined, washed with 20 mL of aqueous saturated sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated to give 176 mg of 1-[4-(methylsulfonyl)benzyl]homopiperazine.
Quantity
120 mg
Type
reactant
Reaction Step One
Name
homopiperazine dihydrochloride salt
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
383 mg
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl.Cl.N1CCCNCC1.[I-].[Na+].[CH3:19][S:20]([C:23]1[CH:30]=[CH:29][C:26]([CH2:27]Br)=[CH:25][CH:24]=1)(=[O:22])=[O:21]>C(O)C>[CH3:19][S:20]([C:23]1[CH:30]=[CH:29][C:26]([CH2:27][N:1]2[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[CH:25][CH:24]=1)(=[O:21])=[O:22] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
N1CCNCCC1
Name
homopiperazine dihydrochloride salt
Quantity
216 mg
Type
reactant
Smiles
Cl.Cl.N1CCNCCC1
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
383 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
250 mg
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(CBr)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
by stirring at 70° C. for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
ethanol was removed under reduced pressure and 20 mL of aqueous 2N sodium hydroxide
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 20 mL×2 of ethyl acetate
WASH
Type
WASH
Details
washed with 20 mL of aqueous saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(CN2CCNCCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 176 mg
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.